Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1101178-54-4
VCID: VC7598030
InChI: InChI=1S/C21H20ClN3O5S3/c1-2-30-20(27)18-17(13-7-4-3-5-8-13)23-21(32-18)24-19(26)14-9-6-12-25(14)33(28,29)16-11-10-15(22)31-16/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,23,24,26)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4
Molecular Formula: C21H20ClN3O5S3
Molecular Weight: 526.04

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate

CAS No.: 1101178-54-4

Cat. No.: VC7598030

Molecular Formula: C21H20ClN3O5S3

Molecular Weight: 526.04

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate - 1101178-54-4

Specification

CAS No. 1101178-54-4
Molecular Formula C21H20ClN3O5S3
Molecular Weight 526.04
IUPAC Name ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C21H20ClN3O5S3/c1-2-30-20(27)18-17(13-7-4-3-5-8-13)23-21(32-18)24-19(26)14-9-6-12-25(14)33(28,29)16-11-10-15(22)31-16/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,23,24,26)
Standard InChI Key QAUDZJKAQSXETF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate, reflects its three primary components:

  • Pyrrolidine-2-carboxamide core: A five-membered saturated ring with a carboxamide group at position 2.

  • 5-Chlorothiophene-2-sulfonyl substituent: A sulfur-containing heterocycle with a chlorine atom at position 5, linked via a sulfonyl group to the pyrrolidine nitrogen.

  • 4-Phenylthiazole-5-carboxylate moiety: A thiazole ring substituted with a phenyl group at position 4 and an ethyl ester at position 5.

The Standard InChIKey (QAUDZJKAQSXETF-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4) provide unambiguous descriptors for its stereochemistry and connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₀ClN₃O₅S₃
Molecular Weight526.04 g/mol
CAS Number1101178-54-4
XLogP34.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Topological Polar Surface Area146 Ų

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents (phenyl, thiophene) impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Sulfonylation Selectivity: Competing reactions at the pyrrolidine nitrogen require careful stoichiometric control .

  • Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) complicates crystallization.

Research Findings on Analogous Compounds

Thiazole-Pyrrolidine Hybrids

A 2023 study on ethyl 4-phenylthiazole-5-carboxylates demonstrated IC₅₀ values of 0.8–2.3 μM against EGFR-positive lung cancer cells, with selectivity indices >10 compared to normal fibroblasts . Sulfonylation at the pyrrolidine nitrogen improved metabolic stability by reducing CYP3A4-mediated oxidation .

Sulfonamide Derivatives

5-Chlorothiophene-2-sulfonamides showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in methicillin-resistant strains.

Challenges in Development

Solubility Limitations

The compound’s solubility remains uncharacterized, but its high logP (4.2) suggests poor aqueous solubility, which may limit bioavailability .

Synthetic Yield Optimization

Pilot-scale syntheses of similar compounds report yields of 15–30%, primarily due to side reactions during sulfonylation .

Future Directions

Structural Modifications

  • Introducing polar groups (e.g., hydroxyl, amine) at the pyrrolidine ring to enhance solubility.

  • Replacing the ethyl ester with a methyl or tert-butyl ester to modulate metabolic stability.

Target Validation

High-throughput screening against kinase panels and antimicrobial assays will clarify its mechanistic targets.

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